Aeroplysinin

Descripción

This compound I has been reported in Aplysina aerophoba, Aplysina cavernicola, and other organisms with data available.

antibacterial cpd from sponge, Verongia aerophoba; structure

Structure

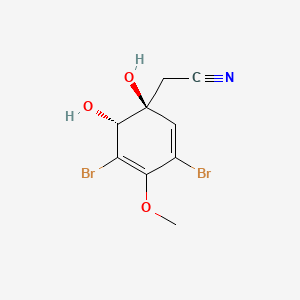

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYNLOSBKBOJJD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951322 | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28656-91-9, 55057-73-3 | |

| Record name | Aeroplysinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aeroplysinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Aeroplysinin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aeroplysinin-1: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and multifaceted biological activities of the marine-derived compound, aeroplysinin-1.

For Researchers, Scientists, and Drug Development Professionals.

This compound-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has emerged as a molecule of significant interest in the scientific community.[1][2][3] Its diverse and potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical characteristics, biological functions, and underlying mechanisms of action of this compound-1, supplemented with detailed experimental protocols and visual representations of key signaling pathways.

Chemical Structure and Properties

This compound-1 is a chiral molecule with the IUPAC name 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile.[4] Its unique structure, featuring a brominated cyclohexadiene ring, is central to its biological activity.

Table 1: Chemical and Physical Properties of this compound-1

| Property | Value | Reference |

| CAS Number | 28656-91-9 | [5] |

| Molecular Formula | C₉H₉Br₂NO₃ | |

| Molecular Weight | 338.98 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Methanol and DMSO | |

| SMILES | COC1=C(--INVALID-LINK--(CC#N)O">C@@HO)Br | |

| InChI | InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 |

Biological Activities and Mechanism of Action

This compound-1 exhibits a remarkable spectrum of biological activities, making it a subject of intensive research. Its primary therapeutic potentials lie in its anti-cancer, anti-angiogenic, and anti-inflammatory effects.

Anti-Cancer Activity

This compound-1 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including leukemia, prostate cancer, breast cancer, and colon carcinoma. The primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.

Studies have shown that this compound-1 triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9. This compound-1 has also been shown to induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. Furthermore, it can inhibit the activity of key proteins involved in cancer cell survival and proliferation, such as Akt and extracellular signal-regulated kinase (ERK).

Table 2: Cytotoxic Activity of this compound-1 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | |

| K562 | Leukemia | 0.54 ± 0.085 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| L5178y | Mouse Lymphoma | 0.5 | |

| Friend Erythroleukemia | Mouse Leukemia | 0.7 | |

| Human Mamma Carcinoma | Breast Cancer | 0.3 | |

| Human Colon Carcinoma | Colon Cancer | 3.0 |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound-1 is a potent inhibitor of angiogenesis. It exerts its anti-angiogenic effects by targeting endothelial cells, the primary cells involved in blood vessel formation.

This compound-1 inhibits the proliferation, migration, and tube-forming ability of endothelial cells. It also induces apoptosis in these cells, further contributing to the inhibition of new blood vessel growth. The anti-angiogenic activity of this compound-1 has been demonstrated in both in vitro and in vivo models.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and atherosclerosis. This compound-1 possesses significant anti-inflammatory properties. Its primary mechanism of anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound-1 has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is essential for NF-κB activation. This leads to the suppression of the nuclear translocation of the RelA/p65 subunit of NF-κB and a subsequent reduction in the expression of pro-inflammatory molecules.

Signaling Pathways Modulated by this compound-1

The diverse biological activities of this compound-1 are a result of its ability to modulate multiple key signaling pathways within the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound-1.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound-1 on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound-1 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound-1 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the concentration of this compound-1.

Western Blot Analysis

This protocol is used to determine the effect of this compound-1 on the expression and phosphorylation of specific proteins.

Materials:

-

Cell culture dishes

-

This compound-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound-1 for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay is used to evaluate the anti-angiogenic activity of this compound-1 in vivo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or silicone rings

-

This compound-1 solution

-

Stereomicroscope

-

Digital camera

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 8, place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply a specific amount of this compound-1 solution onto the disc or within the ring. A vehicle control should also be included.

-

Reseal the window and continue incubation.

-

On day 12, open the window and examine the CAM under a stereomicroscope.

-

Capture images of the blood vessels within the treated area.

-

Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points or the total blood vessel length.

In Vivo Matrigel Plug Assay

This in vivo assay also assesses the anti-angiogenic potential of this compound-1.

Materials:

-

Matrigel (growth factor reduced)

-

Angiogenic factor (e.g., bFGF or VEGF)

-

This compound-1

-

Syringes and needles

-

Mice (e.g., C57BL/6)

Procedure:

-

Thaw Matrigel on ice.

-

Mix Matrigel with the angiogenic factor and this compound-1 (or vehicle control) on ice.

-

Inject the Matrigel mixture subcutaneously into the flank of the mice.

-

After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Process the plugs for histological analysis.

-

Stain sections of the plugs with an endothelial cell marker (e.g., CD31) to visualize blood vessels.

-

Quantify angiogenesis by measuring the microvessel density within the Matrigel plug.

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of this compound-1 on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB reporter construct (e.g., containing a luciferase or SEAP reporter gene)

-

This compound-1

-

NF-κB activating agent (e.g., TNF-α or LPS)

-

Luciferase or SEAP assay system

-

Luminometer or spectrophotometer

Procedure:

-

Plate the NF-κB reporter cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound-1 for a specified time.

-

Stimulate the cells with the NF-κB activating agent.

-

After the stimulation period, lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay).

-

Measure the reporter gene activity using the appropriate assay system and a luminometer or spectrophotometer.

-

Normalize the reporter activity to cell viability if necessary.

Conclusion

This compound-1 stands out as a marine natural product with significant therapeutic potential. Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation through the modulation of key signaling pathways makes it a compelling lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule and to unlock its full potential in the fight against various human diseases. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]

- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

A Technical Guide to the Stereoisomers of Aeroplysinin-1: Unraveling the Biological Activity of a Marine-Derived Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeroplysinin-1, a brominated isoxazoline alkaloid isolated from marine sponges of the order Verongida, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] As a chiral molecule, this compound-1 exists as two stereoisomers: (+)-aeroplysinin-1 and (-)-aeroplysinin-1. While extensive research has illuminated the pharmacological profile of the dextrorotatory enantiomer, (+)-aeroplysinin-1, a comprehensive comparative analysis with its levorotatory counterpart has been notably limited. This technical guide aims to provide an in-depth overview of the current state of knowledge regarding both stereoisomers, with a particular focus on the well-documented activities of (+)-aeroplysinin-1. We will delve into its anti-tumor, anti-angiogenic, and anti-inflammatory properties, the underlying signaling pathways, and the experimental methodologies employed in these investigations.

Comparison of (+)-Aeroplysinin-1 and (-)-Aeroplysinin-1

The striking disparity in the volume of research between the two enantiomers is a crucial point of consideration. The majority of published studies have exclusively focused on (+)-aeroplysinin-1. To date, the only available comparative data point pertains to their antibacterial properties.

Table 1: Comparative Biological Activity of this compound-1 Stereoisomers

| Biological Activity | (+)-Aeroplysinin-1 | (-)-Aeroplysinin-1 | Reference |

| Antibacterial | Active against Gram-positive bacteria | Reported to have very similar in vitro activity to the (+) enantiomer | [3] |

| Anti-inflammatory | Potent activity demonstrated | Data not available | [4][5] |

| Anti-angiogenic | Potent inhibitor of angiogenesis | Data not available | |

| Anti-tumor (Cytotoxicity) | Exhibits cytotoxic and cytostatic effects against various cancer cell lines | Data not available |

This significant knowledge gap underscores the need for further investigation into the biological profile of (-)-aeroplysinin-1 to fully understand the structure-activity relationship of this fascinating marine natural product.

In-Depth Analysis of (+)-Aeroplysinin-1

The dextrorotatory enantiomer, (+)-aeroplysinin-1, has been identified as a multi-targeted agent with promising therapeutic potential. Its biological effects are multifaceted, impacting key cellular processes involved in cancer, inflammation, and the formation of new blood vessels.

Anti-Tumor Activity

(+)-Aeroplysinin-1 exhibits both cytostatic and cytotoxic effects on a range of tumor cell lines. Its anti-cancer activity is, at least in part, attributed to the induction of apoptosis.

Table 2: Cytotoxicity of (+)-Aeroplysinin-1 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | |

| K562 | Leukemia | 0.54 ± 0.085 | |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| Ehrlich Ascites Tumor (EAT) | 8.2 (2-hour incubation) | ||

| HeLa | Cervical Cancer | Data not quantified in the provided text |

Notably, (+)-aeroplysinin-1 has shown selective cytotoxicity towards cancer cells over non-malignant cells. For instance, the IC50 values against the non-malignant cell lines CCD966SK and NR8383 were 1.54 ± 0.138 µM and 6.77 ± 0.190 μM, respectively.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. (+)-Aeroplysinin-1 has been characterized as a potent inhibitor of angiogenesis both in vitro and in vivo. It interferes with several key events in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.

Anti-Inflammatory Activity

(+)-Aeroplysinin-1 has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the expression of key pro-inflammatory molecules, suggesting its potential as a therapeutic agent for inflammation-driven diseases.

Signaling Pathways Modulated by (+)-Aeroplysinin-1

The diverse biological activities of (+)-aeroplysinin-1 are a consequence of its ability to modulate multiple intracellular signaling pathways.

Inhibition of Akt and Erk Pathways

The PI3K/Akt and Ras/Raf/MEK/Erk pathways are crucial for cell survival, proliferation, and differentiation. (+)-Aeroplysinin-1 has been shown to selectively inhibit the phosphorylation of both Akt and Erk in endothelial cells, contributing to its anti-angiogenic and pro-apoptotic effects.

References

- 1. oatext.com [oatext.com]

- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]

The Biosynthesis of Aeroplysinin-1 in Aplysina Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeroplysinin-1, a brominated tyrosine-derived alkaloid from marine sponges of the genus Aplysina, has garnered significant interest for its wide range of biological activities, including antibiotic, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4][5] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound-1, detailing the key precursors, intermediates, and enzymatic transformations. While foundational studies have identified the core building blocks of this fascinating molecule, this guide also highlights the areas where further research is needed to fully elucidate the enzymatic machinery involved.

Proposed Biosynthetic Pathway of this compound-1

The biosynthesis of this compound-1 is a multi-step process that begins with the aromatic amino acid L-phenylalanine. The pathway involves key modifications including hydroxylation, bromination, and the formation of a characteristic isoxazoline ring, which ultimately serves as the precursor to this compound-1.

The proposed biosynthetic pathway can be summarized as follows:

-

From Phenylalanine to Tyrosine: The pathway initiates with the hydroxylation of L-phenylalanine to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase.

-

Bromination of Tyrosine: L-tyrosine undergoes successive bromination steps to yield L-3-bromotyrosine and subsequently L-3,5-dibromotyrosine. These reactions are presumed to be catalyzed by specific halogenase enzymes.

-

Formation of the Oxime Intermediate: The amino group of 3,5-dibromotyrosine is converted into an oxime.

-

O-methylation: The phenolic hydroxyl group of the dibrominated intermediate is methylated. The methyl group is provided by a methyl donor, such as S-adenosyl methionine, as evidenced by the incorporation of the methyl group from [methyl-14C]methionine.

-

Arene Oxide Formation and Cyclization: The aromatic ring is proposed to be converted to an arene oxide. This is followed by a nucleophilic attack from the oxime nitrogen onto the epoxide, leading to the formation of the characteristic spiroisoxazoline ring structure of larger precursor molecules.

-

Formation of Isoxazoline Alkaloid Precursors: These cyclization steps lead to the formation of complex isoxazoline alkaloids, such as aerophobin-2 and aerothionin, which accumulate in the sponge tissue.

-

Bioconversion to this compound-1 upon Tissue Injury: this compound-1 is not constitutively present in high concentrations but is rapidly formed from the stored isoxazoline alkaloids upon tissue damage. This "activated defense" mechanism is catalyzed by an "isoxazoline converting enzyme" that cleaves the larger precursor to release this compound-1.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound-1 in Aplysina sponges.

Quantitative Data on Precursor Incorporation

Seminal work by Carney and Rinehart in 1995 provided crucial insights into the precursors of this compound-1 through radiolabeling studies with the sponge Aplysina fistularis. While the full quantitative data from this study is not publicly available, the key findings from the abstract indicate successful incorporation of several precursors.

Table 1: Summary of Precursor Incorporation into this compound-1

| Precursor Fed to Aplysina fistularis | Incorporated into this compound-1? | Notes |

| [U-14C]-L-Tyrosine | Yes | Confirms tyrosine as a primary building block. |

| [U-14C]-L-3-bromotyrosine | Yes | Indicates that bromination can occur before the full carbon skeleton is assembled. |

| [U-14C]-L-3,5-dibromotyrosine | Yes | A key intermediate in the pathway. |

| [methyl-14C]methionine | Yes | Specifically incorporated into the O-methyl group of this compound-1. |

| [methyl-14C]-L-O-methyltyrosine | No | Suggests that O-methylation occurs after other modifications to the tyrosine molecule. |

| [methyl-14C]-L-3,5-dibromo-O-methyltyrosine | No | The reason for non-incorporation is not fully clear but may relate to the timing of the oxime formation. |

| Putative nitrile precursors | No | Rules out certain alternative pathways. |

Experimental Protocols: Precursor Feeding Studies

The following is a generalized protocol for radiolabeled precursor feeding studies in sponges, based on the methodologies described in the literature. Specific parameters from the Carney and Rinehart (1995) study are not available.

Objective: To determine which small molecules are incorporated into the final structure of this compound-1, thereby identifying its biosynthetic precursors.

Materials:

-

Live Aplysina sponge specimens

-

Aerated seawater aquarium

-

Radiolabeled precursors (e.g., [14C]-labeled amino acids)

-

Syringes for injection or containers for immersion

-

Solvents for extraction (e.g., methanol, dichloromethane)

-

Chromatography equipment (e.g., HPLC, TLC)

-

Scintillation counter for radioactivity detection

Methodology:

-

Acclimatization: Sponges are acclimatized in a flow-through seawater tank to recover from collection stress.

-

Administration of Radiolabeled Precursor: The radiolabeled compound is administered to the sponge. This can be done via:

-

Immersion: The sponge is placed in a container with a known concentration of the radiolabeled precursor in sterile seawater for a defined period.

-

Injection: The precursor is directly injected into the sponge tissue at multiple points.

-

-

Incubation: The sponge is returned to the aquarium and allowed to metabolize the precursor for a specific duration (e.g., 24-72 hours).

-

Harvesting and Extraction: After incubation, the sponge tissue is harvested, flash-frozen, and lyophilized. The dried tissue is then ground and extracted with organic solvents to isolate the secondary metabolites.

-

Purification: The crude extract is subjected to chromatographic separation (e.g., HPLC) to purify this compound-1.

-

Detection of Radioactivity: The radioactivity of the purified this compound-1 is measured using a scintillation counter. A significant level of radioactivity above the background indicates that the administered precursor was incorporated into the molecule.

-

Control Experiments: Control experiments are run in parallel, for instance, by incubating a sponge with the radiolabeled precursor that has been heat-killed to ensure that the incorporation is a result of active metabolism.

The general workflow for these experiments is depicted in the diagram below.

Caption: Generalized workflow for a radiolabeled precursor feeding experiment.

Concluding Remarks and Future Directions

The biosynthetic pathway of this compound-1 in Aplysina sponges is a compelling example of chemical defense in marine invertebrates. While the foundational precursors have been identified, significant gaps in our knowledge remain. Future research should focus on:

-

Enzyme Identification and Characterization: The specific halogenases, methyltransferases, and the "isoxazoline converting enzyme" need to be isolated, purified, and characterized. Genomic and transcriptomic approaches on Aplysina sponges and their microbial symbionts could reveal the genes encoding these enzymes.

-

Role of Symbiotic Microorganisms: The contribution of symbiotic bacteria to the biosynthesis of this compound-1 precursors is still an area of active investigation. It is plausible that some biosynthetic steps are carried out by these symbionts.

-

Regulation of the Pathway: Understanding how the sponge regulates the production of isoxazoline alkaloids and the activation of their conversion to this compound-1 will provide deeper insights into its chemical ecology.

A complete elucidation of the this compound-1 biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this and related compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Aeroplysinin-1: A Deep Dive into its Marine Origins, Bioavailability, and Therapeutic Mechanisms

For Immediate Release

MALAGA, Spain – November 25, 2025 – Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges, is a compound of significant interest to the scientific and pharmaceutical communities. This in-depth technical guide provides a comprehensive overview of its natural sources, bioavailability, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Natural Source and Extraction

This compound-1 is a secondary metabolite naturally produced by marine sponges of the order Verongida, with Aplysina aerophoba being a primary source.[1][2][3] The concentration of brominated alkaloids, the precursors to this compound-1, in these sponges can be substantial, reaching up to 10% of the sponge's dry weight. A documented extraction from 200g of dried Aplysina aerophoba yielded 40 mg of this compound-1.[4]

Experimental Protocol: Extraction and Purification of this compound-1

This protocol outlines a common method for the extraction and purification of this compound-1 from Aplysina aerophoba.

Materials:

-

Dried and ground Aplysina aerophoba sponge tissue

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction: The dried sponge material (200.0 g) is extracted with methanol (1 L) three times for 36 hours. The extracts are then concentrated under reduced pressure to yield a residue (13.5 g).[4]

-

Chromatographic Separation: The residue is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, starting from 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound-1.

-

Purification: Fractions containing this compound-1 are pooled and may require further purification steps, such as crystallization from chloroform, to obtain the pure compound.

Workflow for this compound-1 Extraction and Purification:

Caption: Workflow for the extraction and purification of this compound-1.

Bioavailability

Currently, there is a notable lack of publicly available in vivo pharmacokinetic data for this compound-1. Comprehensive studies detailing its absorption, distribution, metabolism, excretion (ADME), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life are yet to be published. This represents a significant knowledge gap in understanding the full therapeutic potential and clinical applicability of this compound. Further preclinical pharmacokinetic and toxicokinetic studies are essential to characterize its behavior in a biological system.

Biological Activities and Signaling Pathways

This compound-1 exhibits a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Effects and the NF-κB Pathway

This compound-1 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Signaling Pathway of NF-κB Inhibition by this compound-1:

Caption: this compound-1 inhibits the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB p65 Phosphorylation

This protocol describes the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit in Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound-1.

Materials:

-

HUVECs

-

This compound-1

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with desired concentrations of this compound-1 for 1 hour before stimulating with TNF-α (e.g., 20 ng/mL) for 30 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

Anti-Angiogenic Effects

This compound-1 has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is crucial for its anti-tumor effects, as tumors rely on angiogenesis for growth and metastasis. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This protocol provides a method to evaluate the anti-angiogenic activity of this compound-1 using the CAM assay.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile saline

-

Filter paper discs or sterile sponges

-

This compound-1 solution at various concentrations

-

Stereomicroscope with a camera

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Application of this compound-1: Place a sterile filter paper disc or a small piece of sterile sponge saturated with the test solution of this compound-1 onto the CAM. A vehicle control (the solvent used to dissolve this compound-1) should also be applied to a separate set of eggs.

-

Incubation and Observation: Reseal the window and return the eggs to the incubator. Observe the CAM daily for changes in blood vessel growth around the application site.

-

Quantification: After a set incubation period (e.g., 48-72 hours), photograph the area under the disc. The anti-angiogenic effect can be quantified by measuring the area of avascularization or by counting the number of blood vessel branch points.

Workflow for the CAM Assay:

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound-1.

Table 1: Extraction Yield of this compound-1

| Source Material | Starting Amount | Yield of this compound-1 | Reference |

| Dried Aplysina aerophoba | 200 g | 40 mg |

Table 2: In Vitro Cytotoxicity of this compound-1

| Cell Line | IC₅₀ (µM) | Reference |

| Human Endothelial Cells (EVLC-2) | 2.6 | |

| Human Endothelial Cells (HMEC) | 4.7 | |

| Human Endothelial Cells (RF-24) | 3.8 | |

| Human Endothelial Cells (HUVEC) | 4.2 | |

| Human Fibrosarcoma (HT-1080) | 17 | |

| Human Colon Carcinoma (HCT-116) | 2.3 |

Conclusion

This compound-1 is a promising marine natural product with demonstrated anti-inflammatory and anti-angiogenic properties. While its natural source and extraction methods are relatively well-understood, a significant gap exists in the knowledge of its bioavailability and pharmacokinetics. Further in-depth preclinical studies are imperative to unlock the full therapeutic potential of this intriguing compound for future drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

The Anti-Inflammatory Properties of Aeroplysinin-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, has emerged as a promising natural compound with a spectrum of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound-1, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary mechanism of its anti-inflammatory action involves the significant inhibition of the NF-κB signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound-1.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. This compound-1, a secondary metabolite from marine sponges like Aplysina aerophoba, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-tumor properties in preclinical studies[1][2]. This document provides a detailed technical examination of the anti-inflammatory attributes of this compound-1.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound-1 are primarily attributed to its ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound-1 has been shown to be a potent inhibitor of the NF-κB pathway in vascular endothelial cells[3][4][5].

The mechanism of NF-κB inhibition by this compound-1 involves several key steps:

-

Inhibition of IκB Kinase (IKK) Phosphorylation: this compound-1 prevents the phosphorylation of the IκB kinase (IKK) complex, a critical step for its activation.

-

Prevention of IκBα Degradation and NF-κB Nuclear Translocation: By inhibiting IKK activity, this compound-1 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB (RelA/p65) dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.

Modulation of PI3K/Akt and MAPK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in inflammatory processes. This compound-1 has been shown to inhibit the phosphorylation of Akt and Erk (a member of the MAPK family) in endothelial cells, which can contribute to its anti-inflammatory effects. The inhibition of the PI3K/Akt pathway by this compound-1 may also support its inhibitory effect on the NF-κB pathway, as Akt can phosphorylate and activate the IKK complex.

Downregulation of Pro-inflammatory Molecules

Consistent with its inhibition of key inflammatory signaling pathways, this compound-1 has been demonstrated to reduce the expression of a variety of pro-inflammatory molecules in human endothelial and monocyte cells. These include:

-

Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).

-

Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.

-

Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2).

-

Cytokines: Interleukin-1α (IL-1α) and Interleukin-6 (IL-6).

-

Other Inflammatory Mediators: Thrombospondin-1 (TSP-1) and Matrix Metalloproteinase-1 (MMP-1).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound-1 from various studies.

Table 1: IC50 Values of this compound-1 on Cell Proliferation

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | 4.7 | |

| THP-1 | Human Monocytic Leukemia Cells | 24.6 | |

| Molt-4 | Human T-cell Leukemia | 0.12 | |

| K562 | Human Myelogenous Leukemia | 0.54 | |

| DU145 | Human Prostate Carcinoma | 0.58 | |

| PC-3 | Human Prostate Carcinoma | 0.33 |

Table 2: Inhibition of Pro-inflammatory Molecule Expression by this compound-1

| Target Molecule | Cell Line | This compound-1 Concentration (µM) | % Inhibition / Fold Change | Reference |

| MCP-1 (mRNA) | HUVEC | 10 | Decreased to 34% of control | |

| TSP-1 (protein) | HUVEC | 10 | Decreased to 65% of control | |

| COX-2 (mRNA) | HUVEC | 10 | >70% inhibition (PMA-induced) | |

| COX-2 (protein) | HUVEC | 10 | Complete inhibition (PMA-induced) | |

| MCP-1 (mRNA) | THP-1 | 10 | Significant reduction | |

| COX-2 (mRNA) | THP-1 | 10 | Significant reduction | |

| IL-6 (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |

| ICAM-1 (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |

| SELE (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |

| VCAM-1 (protein) | HUVEC | 3 | Strong abrogation (TNF-α induced) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound-1.

Cell Culture and Treatments

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 human monocytic leukemia cells are commonly used.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (e.g., EGM-2) and maintained at 37°C in a humidified atmosphere with 5% CO2. THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Treatments: this compound-1 is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentrations. For inflammatory stimulation, cells are often treated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells (e.g., HUVECs at 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound-1 and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Principle: qPCR is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts, providing a measure of gene activity.

-

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Perform the qPCR using a thermal cycler with a reaction mixture containing the cDNA template, specific primers for the target genes (e.g., IL6, ICAM1, VCAM1, CCL2, PTGS2 for COX-2) and a housekeeping gene (e.g., ACTB or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method to normalize to the housekeeping gene and compare with the control group.

-

Western Blotting for Protein Expression and Phosphorylation

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is particularly useful for assessing the phosphorylation status of signaling proteins.

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IKK, phospho-Akt, Akt, RelA/p65, COX-2, and a loading control like β-actin or α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Immunofluorescence for NF-κB Nuclear Translocation

-

Principle: Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., HUVECs) on glass coverslips and treat them with this compound-1 followed by an inflammatory stimulus (e.g., TNF-α).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear Staining: Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Analyze the images to determine the localization of NF-κB (p65). In unstimulated or this compound-1-treated cells, the green fluorescence (p65) should be predominantly in the cytoplasm, while in cells stimulated with TNF-α alone, the green fluorescence will translocate to the nucleus, co-localizing with the blue DAPI stain.

-

Conclusion and Future Perspectives

This compound-1 demonstrates significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. Its ability to downregulate a wide range of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore the pharmacological activities of this promising marine natural product.

Future research should focus on in vivo studies to validate the anti-inflammatory efficacy of this compound-1 in relevant animal models of inflammatory diseases. Further investigation into its pharmacokinetic and toxicological profiles is also essential for its potential clinical translation. The multi-target nature of this compound-1, affecting not only inflammation but also angiogenesis and cell proliferation, suggests its potential application in complex diseases where these processes are intertwined, such as cancer and atherosclerosis. The continued exploration of this compound-1 and its derivatives holds promise for the discovery of new and effective treatments for a variety of inflammatory conditions.

References

A Technical Guide to the Antimicrobial and Antiviral Activities of Aeroplysinin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, such as Aplysina aerophoba, has garnered significant scientific interest due to its diverse biological activities.[1] Initially recognized for its role in the chemical defense of sponges, this compound-1 has demonstrated a broad spectrum of potent antimicrobial, antiviral, anti-inflammatory, anti-angiogenic, and antitumor properties.[2][3][4][5] This technical guide provides an in-depth overview of the antimicrobial and antiviral activities of this compound-1, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Antimicrobial Activity

This compound-1 exhibits significant activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt critical cellular processes in susceptible microorganisms.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound-1 is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus cereus | |||

| Bacillus subtilis | |||

| Staphylococcus aureus | |||

| Staphylococcus albus | |||

| Vibrio anguillarum | |||

| Flexibacter sp. | |||

| Moraxella sp. | |||

| Cutibacterium acnes | Clinical Strain | ||

| Enterococci | Clinical Strain | ||

| Staphylococci | Clinical Strain |

Note: Specific MIC values were not consistently reported in the search results, but the qualitative activity against these organisms was noted. The well diffusion method showed significant zones of inhibition for Cutibacterium, Enterococci, and Staphylococci.

Experimental Protocols

The MIC of this compound-1 against various bacterial strains is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to the final required concentration.

-

Preparation of this compound-1 Dilutions: A stock solution of this compound-1 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound is then prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound-1 at which no visible bacterial growth is observed.

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plates.

-

Well Creation and Sample Addition: Wells are created in the agar using a sterile cork borer. A specific volume of a known concentration of this compound-1 solution is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. Larger zones of inhibition indicate greater antimicrobial activity.

Mechanism of Antimicrobial Action

The precise mechanisms underlying the antibacterial activity of this compound-1 are not fully elucidated but are thought to involve the disruption of cellular integrity and key metabolic processes. The formation of free radicals may also contribute to its cytotoxic effects on bacteria.

Antiviral Activity

This compound-1 has also demonstrated promising antiviral properties, notably against the Human Immunodeficiency Virus type 1 (HIV-1).

Quantitative Antiviral Data

The antiviral efficacy of this compound-1 is assessed by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity.

| Virus | Assay | IC50 (µM) | Reference |

| HIV-1 | RNA-dependent DNA polymerase activity | <20 (74% inhibition at 20 µM) | |

| HIV-1 | RNase H activity | <20 (74% inhibition at 20 µM) | |

| HIV-1 | Nuclear import of reverse transcriptase and viral DNA | <10 (67% inhibition at 10 µM) |

Experimental Protocols

This assay measures the ability of this compound-1 to inhibit the key viral enzyme, reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, oligo(dT) primer, and radiolabeled deoxynucleotides in a suitable buffer is prepared.

-

Incubation: Recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of this compound-1. The enzymatic reaction is then initiated by adding the reaction mixture.

-

Reaction Termination and Analysis: After a defined incubation period, the reaction is stopped, and the amount of incorporated radiolabeled nucleotides into the newly synthesized DNA is quantified.

-

IC50 Determination: The concentration of this compound-1 that reduces the RT activity by 50% is calculated as the IC50 value.

This assay evaluates the effect of this compound-1 on viral replication in a cellular context.

-

Cell Culture and Infection: Susceptible host cells (e.g., T-lymphocytes for HIV-1) are cultured and infected with the virus in the presence of varying concentrations of this compound-1.

-

Incubation: The infected cells are incubated for a period that allows for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using methods such as p24 antigen ELISA (for HIV-1), plaque reduction assays, or quantitative PCR for viral nucleic acids.

-

IC50 Calculation: The IC50 is determined as the concentration of this compound-1 that reduces viral replication by 50% compared to untreated control cells.

Mechanism of Antiviral Action

This compound-1's anti-HIV-1 activity is multi-targeted. It has been shown to inhibit the enzymatic activities of both the RNA-dependent DNA polymerase and the RNase H domains of the HIV-1 reverse transcriptase. Furthermore, it can block the nuclear import of the viral reverse transcriptase and retroviral DNA, thereby inhibiting a crucial step in the viral life cycle.

Signaling Pathways and Molecular Mechanisms

The broad biological effects of this compound-1 are a result of its interaction with multiple cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

This compound-1 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a key pathway that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound-1.

This compound-1 inhibits the phosphorylation of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. This leads to a downregulation of pro-inflammatory gene expression.

Modulation of Cell Survival and Proliferation Pathways

This compound-1 has been observed to inhibit the Akt and Erk signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.

Caption: this compound-1 inhibits Akt and Erk phosphorylation.

While this compound-1 does not directly inhibit the kinase activity of EGFR, VEGFR, Akt, or Erk in vitro, its treatment of endothelial cells leads to a reduction in the phosphorylation of both Akt and Erk. This suggests an indirect mechanism of inhibition.

Induction of Apoptosis via ROS Generation

This compound-1 can induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).

Caption: ROS-mediated apoptosis induced by this compound-1.

This process involves the activation of NADPH oxidases (NOX), leading to an increase in intracellular ROS levels. The resulting oxidative stress disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.

Conclusion

This compound-1 is a marine-derived natural product with significant and multifaceted antimicrobial and antiviral activities. Its ability to target a range of pathogens, coupled with its modulatory effects on key cellular signaling pathways related to inflammation, cell survival, and apoptosis, underscores its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in a clinical setting. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this remarkable marine compound.

References

- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]

- 5. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug – ScienceOpen [scienceopen.com]

The Effects of Aeroplysinin-1 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the marine-derived compound (+)-aeroplysinin-1 (Apl-1) and its significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Aeroplysinin-1, a brominated alkaloid isolated from marine sponges of the order Verongida, has demonstrated a range of bioactive properties, including anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1][2][3] A substantial body of evidence points to the modulation of the NF-κB pathway as a core mechanism underlying these effects.[1][4]

The NF-κB family of transcription factors are critical regulators of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.

This compound-1 has been shown to intervene at key upstream steps in this pathway, making it a compound of significant interest for therapeutic development in diseases characterized by aberrant NF-κB activation, such as chronic inflammatory conditions and cancer.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Research has demonstrated that this compound-1 impairs the endothelial inflammatory response by targeting the canonical NF-κB pathway. The primary mechanism involves the inhibition of critical phosphorylation events that are necessary for pathway activation.

Specifically, this compound-1 has been found to:

-

Inhibit IKKα/β Phosphorylation: Treatment with Apl-1 significantly reduces the phosphorylation of the IKKα/β complex in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. The IKK complex is the central kinase responsible for phosphorylating IκBα, and its inhibition is a crucial upstream blockade of the pathway.

-

Prevent RelA/p65 Nuclear Translocation: By inhibiting IKK activation, Apl-1 effectively prevents the degradation of the IκBα inhibitor. This leads to the retention of the RelA/p65 subunit of NF-κB in the cytoplasm, blocking its translocation to the nucleus. This has been confirmed through both immunofluorescence microscopy and western blotting of nuclear fractions.

-

Inhibit Upstream Akt Phosphorylation: this compound-1 also prevents the TNF-α-induced phosphorylation of Akt. The PI3K/Akt pathway can act as a positive regulator of NF-κB signaling, partly by promoting the phosphorylation of the IKK complex. By inhibiting Akt, Apl-1 exerts an additional layer of control over the NF-κB cascade.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific steps inhibited by this compound-1.

Quantitative Data Presentation

The effects of this compound-1 have been quantified across various experimental models. The following tables summarize the key findings regarding its cytotoxicity and its impact on NF-κB signaling components and downstream gene expression.

Table 1: Cytotoxic and Antiproliferative Activity of this compound-1

| Cell Line | Cell Type | Assay | IC₅₀ Value (µM) | Incubation Time | Reference |

|---|---|---|---|---|---|

| Molt-4 | Human Leukemia | MTT | 0.12 ± 0.002 | Not Specified | , |

| K562 | Human Leukemia | MTT | 0.54 ± 0.085 | Not Specified | , |

| PC-3 | Human Prostate Cancer | MTT | 0.33 ± 0.042 | Not Specified | , |

| Du145 | Human Prostate Cancer | MTT | 0.58 ± 0.109 | Not Specified | , |

| Ehrlich Ascites Tumor (EAT) | Mouse Ascites Carcinoma | MTT | 8.2 | 2 hours | |

| CCD966SK | Human Skin Fibroblast (Non-malignant) | MTT | 1.54 ± 0.138 | Not Specified | , |

| NR8383 | Rat Alveolar Macrophage (Non-malignant) | MTT | 6.77 ± 0.190 | Not Specified | , |

| BAEC | Bovine Aortic Endothelial Cells | Cell Count | ~10 (Complete Inhibition) | Not Specified | |

Table 2: Effects of this compound-1 on NF-κB Pathway Components

| Target Protein | Cell Line | Stimulus | Apl-1 Conc. | Effect | Reference |

|---|---|---|---|---|---|

| p-IKKα/β | HUVEC | TNF-α | Not Specified | Significant reduction in phosphorylation | |

| RelA/p65 (Nuclear) | HUVEC | TNF-α | Not Specified | Strong inhibition of nuclear translocation | , |

| p-Akt | HUVEC | TNF-α | Not Specified | Strong reduction in phosphorylation |, |

Table 3: Downstream Effects on NF-κB Target Gene and Protein Expression

| Target Gene/Protein | Cell Line | Stimulus | Apl-1 Conc. (µM) | Effect | Reference |

|---|---|---|---|---|---|

| CCL2 (MCP-1) | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |

| ICAM1 | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |

| SELE | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |

| IL6 | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |

| COX-2 | HUVEC | PMA | 10 | Complete inhibition of protein expression | , |

| TSP-1 | HUVEC | Not Specified | 10-20 | Decreased mRNA and protein levels | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the effects of this compound-1 on the NF-κB pathway.

Western Blot for RelA/p65 Nuclear Translocation

This protocol is used to quantify the amount of the NF-κB p65 subunit in the cytoplasm versus the nucleus.

-

Cell Culture and Treatment: Plate HUVECs and grow to confluence. Pre-treat cells with the desired concentration of this compound-1 (e.g., 1-hour pre-treatment). Stimulate the cells with an inflammatory agent like TNF-α (e.g., for 15-30 minutes).

-

Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate cytoplasmic and nuclear fractions using a commercial nuclear/cytosol extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RelA/p65 overnight at 4°C.

-

Incubate with loading control primary antibodies (e.g., α-tubulin for cytoplasm, SMC3 or Lamin B1 for nucleus) to ensure equal loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction.

Immunofluorescence for RelA/p65 Localization

This protocol provides a visual confirmation of p65's subcellular location.

-

Cell Culture and Treatment: Grow HUVECs on glass coverslips in a multi-well plate. Treat the cells with this compound-1 and/or TNF-α as described in the Western Blot protocol.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Incubate with the primary antibody against RelA/p65 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with a DNA dye like Hoechst or DAPI for 5-10 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images and analyze the localization of the p65 signal (red) relative to the nuclear signal (blue).

The following diagram outlines a typical experimental workflow for investigating the effects of this compound-1.

Conclusion and Future Directions

(+)-Aeroplysinin-1 is a potent natural compound that effectively inhibits the canonical NF-κB signaling pathway. Its multi-targeted action, involving the suppression of both IKK and upstream Akt phosphorylation, leads to the prevention of RelA/p65 nuclear translocation and a subsequent reduction in the expression of key pro-inflammatory genes. This mechanism provides a strong rationale for its observed anti-inflammatory and anti-tumor activities.

The data presented in this guide underscore the therapeutic potential of this compound-1 and its analogues for diseases driven by chronic inflammation and deregulated NF-κB activity. Future research should focus on:

-

In Vivo Validation: While in vitro evidence is strong, further in vivo experiments in animal models of diseases like atherosclerosis, rheumatoid arthritis, or specific cancers are necessary to validate these findings.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound-1 to assess its drug-like properties.

-

Target Specificity: Further investigation is required to determine if this compound-1 directly binds to and inhibits IKK or Akt, or if it acts on an even more upstream component of the signaling cascade.

-

Analogue Development: The synthesis and screening of this compound-1 analogues may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

By continuing to explore the molecular interactions of this fascinating marine compound, the scientific community can pave the way for novel therapeutic strategies targeting the NF-κB pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]

- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Aeroplysinin-1: A Comprehensive Technical Guide to its Role in Redox Balance Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges, has emerged as a molecule of significant interest due to its multifaceted role in modulating cellular redox balance. This technical guide provides an in-depth analysis of the mechanisms by which this compound-1 exerts its effects, acting as a pro-oxidant in cancer cells while exhibiting antioxidant properties in non-malignant cells. We will delve into the quantitative effects of this compound-1 on key cellular components, provide detailed experimental protocols for assessing its activity, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound-1.

Introduction

This compound-1 is a secondary metabolite produced by marine sponges of the order Verongida[1]. Initially recognized for its antibiotic properties, subsequent research has unveiled its potent anti-inflammatory, anti-angiogenic, and anti-tumor activities[2][3][4]. A central theme underlying these diverse biological effects is its ability to modulate the delicate balance of reactive oxygen species (ROS) within cells. This document explores the dual nature of this compound-1's interaction with the cellular redox environment, a key factor in its selective cytotoxicity towards cancer cells and its protective effects on normal tissues.

Quantitative Effects of this compound-1 on Cellular Viability and Redox Markers

This compound-1 exhibits a dose-dependent cytotoxic effect on a variety of cancer cell lines, while demonstrating significantly lower toxicity towards non-malignant cells. This selectivity is a cornerstone of its therapeutic potential.

Table 1: Cytotoxicity of this compound-1 (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | [5] |

| K562 | Leukemia | 0.54 ± 0.085 | |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| Ehrlich Ascites Tumor (EAT) | Murine Ascites Carcinoma | 8.2 | |

| HeLa | Cervical Cancer | - | |

| CCD966SK | Non-malignant skin cells | 1.54 ± 0.138 | |

| NR8383 | Non-malignant rat macrophages | 6.77 ± 0.190 |

Table 2: Modulation of Reactive Oxygen Species (ROS) by this compound-1 in Cancer Cells